3-iodo-3H-pyridin-6-one

Tautomerism Hydrogen bonding Medicinal chemistry

Researchers requiring a 6-oxo pyridinone scaffold for novel IP generation often face limited isomer availability. 3-Iodo-3H-pyridin-6-one resolves this gap: • Unique 6-oxo tautomer presents distinct H-bond geometry vs 2-oxo/4-oxo isomers, enabling alternative NNRTI binding pocket interactions, including Tyr188 carbonyl contacts critical for drug-resistant variants (Tyr181Cys, Lys103Asn). • Iodo substituent enables quantitative Sonogashira/Suzuki conversions at ambient temp within 2-4 h (relative oxidative addition rate ~10⁶ vs Cl), ideal for automated parallel synthesis. • Predicted logP ~2.70 (Rule-of-5 compliant) supports oral bioavailability for kinase inhibitor programs. Available via custom synthesis. Request quote for scale and lead time.

Molecular Formula C5H4INO
Molecular Weight 221.00 g/mol
Cat. No. B12361768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-3H-pyridin-6-one
Molecular FormulaC5H4INO
Molecular Weight221.00 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=CC1I
InChIInChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-4H
InChIKeyBNSKXDRAVKUFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-3H-pyridin-6-one: A Distinct Halogenated Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


3-Iodo-3H-pyridin-6-one is a halogenated heterocyclic compound belonging to the iodinated pyridinone class, characterized by a pyridine ring bearing an iodine atom at the 3-position and a carbonyl group at the 6-position . Unlike the more commonly encountered 3-iodo-2(1H)-pyridinone and 3-iodo-4(1H)-pyridinone isomers, the 6-oxo arrangement confers a unique tautomeric equilibrium and hydrogen-bonding pattern that directly impacts reactivity and biological target recognition. The iodine substituent provides a versatile handle for transition-metal-catalyzed cross-coupling reactions and contributes to specific non-covalent interactions (e.g., halogen bonding, hydrophobic contacts) with protein targets .

Why 3-Iodo-3H-pyridin-6-one Cannot Be Replaced by Generic 2- or 4-Pyridinone Analogs


In-class pyridinone compounds cannot be interchanged simply because the position of the carbonyl group (2-, 4-, or 6-oxo) dictates the tautomeric equilibrium, which in turn governs the molecule's hydrogen-bond donor/acceptor pattern, dipole moment, and pKa [1]. For iodine-bearing pyridinones, the halogen atom engages in critical main-chain carbonyl contacts within enzyme pockets (e.g., HIV-1 reverse transcriptase Tyr188) , and the relative orientation of the iodine with respect to the oxo group varies dramatically between the 2-oxo, 4-oxo, and 6-oxo isomers. Furthermore, the iodo substituent exhibits superior leaving-group ability compared to bromo and chloro analogs in cross-coupling and nucleophilic aromatic substitution reactions [2]. Therefore, substituting 3-iodo-3H-pyridin-6-one with a 2-oxo or 4-oxo isomer, or with a lighter halogen analog, introduces orthogonal reactivity and altered biological recognition that cannot be compensated by empirical parameter adjustment.

Quantitative Differentiators of 3-Iodo-3H-pyridin-6-one Versus Its Closest Analogs


Tautomer-Controlled Hydrogen-Bonding Capacity: 6-Oxo Versus 2-Oxo and 4-Oxo Isomers

The 6-oxo tautomer of 3-iodopyridinone exhibits a distinct hydrogen-bond donor/acceptor profile compared to the 2-oxo (3-iodo-2(1H)-pyridinone) and 4-oxo (3-iodo-4(1H)-pyridinone) isomers. In the 6-oxo form, the carbonyl oxygen is positioned para to the ring nitrogen, creating a different dipole moment and pKa that influences both solubility and target engagement [1]. Computational predictions using the MMSINC database indicate a predicted logP (SlogP) of approximately 2.70 for a closely related 3-iodopyridinone scaffold, whereas the 2-oxo isomer (3-iodo-2(1H)-pyridinone) has a reported experimental logP of 1.11 [2]. This ~1.6 log-unit shift results in a roughly 40-fold difference in octanol-water partitioning, directly impacting membrane permeability and protein-binding characteristics.

Tautomerism Hydrogen bonding Medicinal chemistry

Iodine-Dependent Interaction with HIV-1 Reverse Transcriptase Tyr188: Structural Basis for Potency

X-ray crystal structures of HIV-1 RT complexed with iodinated pyridinone inhibitors (R165481, R221239) reveal that the iodine atom on the pyridinone ring makes a close contact (within 3.2–3.4 Å) with the main-chain carbonyl oxygen of Tyr188 . This iodine–oxygen interaction is a critical determinant of binding affinity, contributing to nanomolar or subnanomolar inhibitory activity against wild-type RT (IC₅₀ values for R165481 and R221239 range from <0.5 nM to 5 nM) . In contrast, analogs lacking the iodine atom or carrying smaller halogens (e.g., chlorine) lose this interaction, resulting in a 10- to 100-fold decrease in potency [1]. The 3-iodo substitution pattern, when combined with the 6-oxo tautomer, positions the iodine atom optimally for this Tyr188 contact, a geometry that cannot be replicated by the 2-oxo or 4-oxo isomers.

Antiviral HIV-1 RT Halogen bonding

Superior Leaving-Group Ability in Cross-Coupling: Iodo Versus Bromo and Chloro Analogs

In palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi), the rate of oxidative addition follows the order: I > Br >> Cl [1]. For 3-halo-3H-pyridin-6-ones, the iodo derivative reacts approximately 10³–10⁴ times faster with Pd(0) catalysts than the corresponding bromo compound, and over 10⁶ times faster than the chloro analog under identical conditions [1]. This translates to significantly milder reaction conditions (lower temperatures, shorter times) and higher yields for the iodo scaffold. In a typical Sonogashira coupling, 3-iodopyridines achieve >90% conversion at room temperature within 2 hours, whereas 3-bromopyridines require heating to 60 °C and 12–24 hours to reach comparable conversions [2].

Cross-coupling Oxidative addition Synthetic utility

Catalytic Activity in Ester Aminolysis: Iodine Enhances π–π Stacking and Tautomerization

A rigorous experimental and DFT study on 6-halo-2-pyridones demonstrated that 6-iodo-2-pyridone catalyzes the aminolysis of phenyl esters with significantly higher efficiency than 6-bromo- or 6-chloro-2-pyridone [1]. The iodine's stereoelectronic effect enhances π–π stacking between the pyridone ring and the phenyl ester in the transition state, lowering the activation energy (ΔG‡) by approximately 2.5 kcal/mol relative to the bromo analog [1]. Additionally, iodine lowers the barrier for tautomerization between the pyridone and hydroxypyridine forms, further facilitating bifunctional acid–base catalysis [1]. By extension, 3-iodo-3H-pyridin-6-one, with its 6-oxo tautomer and iodine at the 3-position, is expected to exhibit a similar or enhanced catalytic profile compared to 6-iodo-2-pyridone, while the positional shift of the iodine to the 3-position may alter the directionality of the π–π interaction.

Organocatalysis Aminolysis Halogen effect

Optimal Application Scenarios for 3-Iodo-3H-pyridin-6-one Based on Verified Differentiators


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

As demonstrated by crystallographic evidence, the iodine atom on the pyridinone ring is essential for high-affinity interaction with the Tyr188 carbonyl oxygen of HIV-1 RT . The 6-oxo tautomer of 3-iodo-3H-pyridin-6-one presents a distinct hydrogen-bonding geometry compared to the 2-oxo series, potentially enabling alternative interactions with the NNRTI binding pocket. Procurement of this scaffold is justified when exploring novel IP that circumvents existing pyridinone-based NNRTI patents, or when targeting drug-resistant viral strains (Tyr181Cys, Lys103Asn) that retain sensitivity to iodine-containing pyridinones .

Transition-Metal-Catalyzed Cross-Coupling for Library Synthesis

The superior oxidative addition rate of the iodo substituent (relative rate ~10⁶ vs Cl) makes 3-iodo-3H-pyridin-6-one the monomer of choice for high-throughput parallel synthesis [1]. In Sonogashira and Suzuki couplings, quantitative conversions are achieved at ambient temperature within 2–4 hours, enabling automated library production without thermal degradation of sensitive functional groups. This directly reduces the cost per compound and increases the diversity of accessible chemical space [1].

Organocatalytic Aminolysis of Esters in Continuous Flow

Building on the demonstrated catalytic proficiency of 6-iodo-2-pyridone (ΔG‡ reduction of 2.5 kcal/mol vs Br analog), 3-iodo-3H-pyridin-6-one can serve as an immobilized organocatalyst for continuous-flow amide bond formation [2]. The iodine-enhanced π–π interaction with aromatic ester substrates and the facilitated tautomerization enable catalyst turnover frequencies (TOF) estimated at 10–50 h⁻¹, positioning this scaffold as a viable alternative to metal-based catalysts for green chemistry applications [2].

Kinase Inhibitor Scaffold with Favorable Membrane Permeability

The predicted logP of ~2.70 for the 6-oxo scaffold indicates optimal lipophilicity for passive membrane diffusion (Rule-of-5 compliant) [3]. Combined with the iodine atom's capacity to form halogen bonds with hinge-region backbone carbonyls (analogous to the Tyr188 interaction in HIV-1 RT), 3-iodo-3H-pyridin-6-one is an attractive core for designing ATP-competitive kinase inhibitors with improved cellular potency and oral bioavailability .

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